Penicillamine-d3 is a stable isotopic derivative of penicillamine, specifically deuterated at three positions. Penicillamine itself is a chelating agent primarily used in medical applications to treat conditions such as Wilson's disease and cystinuria. The compound is classified under the category of antirheumatic agents and chelating agents due to its ability to bind metal ions and facilitate their excretion from the body. The chemical formula for penicillamine is and it has several synonyms including (S)-2-amino-3-mercapto-3-methylbutanoic acid and D-(−)-penicillamine .
The synthesis of penicillamine-d3 involves the deuteration of penicillamine, which can be achieved through various methods including:
Penicillamine-d3 is typically synthesized for use as an internal standard in analytical chemistry, particularly in mass spectrometry techniques like gas chromatography (GC) and liquid chromatography (LC). This allows for accurate quantification of penicillamine in biological samples by comparing the response of the deuterated compound to that of the non-deuterated form .
Penicillamine-d3 retains the same molecular structure as penicillamine but features three deuterium atoms. Its structural representation can be described as follows:
The compound's molecular structure includes a thiol group (-SH), an amino group (-NH2), and a carboxylic acid group (-COOH), contributing to its chelating properties. The presence of deuterium alters the physical properties slightly, impacting its solubility and stability .
Penicillamine-d3 participates in various chemical reactions typical of thiol-containing compounds, including:
The reactivity profile of penicillamine-d3 is similar to that of its non-deuterated counterpart, with the added benefit of enhanced detection capabilities in analytical methods due to the distinct mass signature provided by deuterium .
The mechanism by which penicillamine functions primarily involves its role as a chelating agent. It binds to metal ions through its thiol group, effectively sequestering them and promoting their excretion via renal pathways.
In clinical settings, this mechanism is crucial for treating Wilson's disease, where excess copper accumulates in tissues. Penicillamine-d3 serves as a valuable tool in research for tracking metabolic pathways and understanding drug interactions involving penicillamine .
These properties indicate that penicillamine-d3 is well-suited for biological applications where solubility and bioavailability are critical .
Penicillamine-d3 is primarily used in scientific research applications, including:
Isotopically labeled compounds serve as indispensable tools for elucidating biochemical pathways, pharmacokinetic profiles, and molecular interaction dynamics. In chelation science, deuterium labeling provides unique advantages for tracing metal-ligand coordination processes without significantly altering the steric or electronic properties of the parent molecule. Unlike radioactive isotopes, deuterium (²H) introduces no radiological hazards while offering sufficient mass difference for precise analytical discrimination. Chelation agents like penicillamine—a sulfhydryl-containing amino acid with copper-binding applications in Wilson's disease—exhibit ideal characteristics for isotopic modification due to their defined metal coordination geometry and metabolic pathways [1] [4].
Penicillamine-d3 incorporates three deuterium atoms at the geminal dimethyl group (C(CH3)2 → C(CD3)2), strategically positioned away from its reactive thiol, amino, and carboxyl functional groups. This preserves its metal-binding affinity while enabling isotope-sensitive tracking. The primary research utility of penicillamine-d3 falls into three domains:
Deuterium’s incorporation into pharmaceutical compounds leverages the kinetic isotope effect (KIE)—a phenomenon where chemical reaction rates decrease due to increased bond strength in C-D bonds compared to C-H bonds. For penicillamine-d3, deuteration at the β-carbon methyl groups reduces oxidative metabolism at these sites, thereby extending the molecule's in vivo half-life and altering its metabolic profile. Crucially, this modification does not perturb the thiol-dominated copper coordination chemistry essential to penicillamine’s chelation function [4] [7].
Table 1: Key Physicochemical Properties of Penicillamine vs. Penicillamine-d3
Property | Penicillamine | Penicillamine-d3 | Analytical Method |
---|---|---|---|
Molecular mass | 149.21 g/mol | 152.23 g/mol | High-resolution MS |
pKa (SH group) | 7.9 ± 0.2 | 7.9 ± 0.3 | Potentiometric titration |
Cu(II) binding constant (log K) | 16.5 | 16.4 | UV-Vis spectrophotometry |
Plasma protein binding | >80% | >80% | Equilibrium dialysis |
The design rationale for penicillamine-d3 prioritizes isotopic labeling at metabolically vulnerable sites while avoiding the metal-binding core. As penicillamine undergoes hepatic methylation, sulfoxidation, and disulfide formation, deuteration slows the conversion of S-methyl-D-penicillamine to its sulfoxide derivative—a pathway confirmed via 2H-NMR and LC-MS metabolic studies [5] [7].
The synthesis of deuterated penicillamine analogs evolved from early investigations into its metabolic fate. Initial studies in the 1970s used 35S-labeled penicillamine to track disulfide bond formation in cystinuria, but radiation hazards limited in vivo applications [3]. In 1987, Netter et al. pioneered stable isotope methods by synthesizing [2H2]-penicillamine for human pharmacokinetic studies, revealing dose-dependent absorption and nonlinear plasma kinetics [6].
Penicillamine-d3 emerged as a refined tool when advances in asymmetric deuteration techniques enabled selective 2H-incorporation at the β-dimethyl position. Key milestones include:
Penicillamine-d3 addresses critical limitations in studying endogenous metal trafficking:
: When co-administered with unlabeled penicillamine, penicillamine-d3 enables simultaneous tracking of competing metabolic routes via LC-MS/MS. Studies reveal that deuteration reduces hepatic S-methylation by 1.7-fold while enhancing disulfide conjugation with cysteine—a shift attributed to KIE at cytochrome P450 3A4 oxidation sites [5] [7].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3